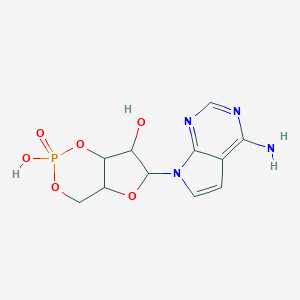
Tubercidin 3', 5'-cyclic phosphate sesquihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is a biochemical compound known for its significant role in scientific research. It is a derivative of tubercidin, an antibiotic purine ribonucleoside that substitutes for adenosine in biological systems. This compound is particularly noted for its inhibitory effects on the metabolism of nucleic acids when incorporated into DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves the phosphorylation of tubercidin. The process typically requires the use of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine as starting materials. The reaction is catalyzed by specific enzymes such as TubE and TubD, which facilitate the construction of the deazapurine nucleoside scaffold and the subsequent phosphorylation .
Industrial Production Methods
Industrial production of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is generally achieved through microbial fermentation using Streptomyces tubercidicus. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Substitution: Tubercidin can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as NADPH, and nucleophiles like ammonia. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of tubercidin, such as 7-deazapurine nucleosides and their phosphorylated forms. These products retain the biological activity of the parent compound and are often used in further research .
Wissenschaftliche Forschungsanwendungen
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleic acid metabolism and the effects of nucleoside analogs on biochemical pathways.
Biology: The compound is employed in cellular studies to investigate the mechanisms of nucleic acid synthesis and degradation.
Wirkmechanismus
The mechanism of action of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves its incorporation into DNA and RNA, where it substitutes for adenosine. This incorporation disrupts the normal metabolism of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toyocamycin: Another nucleoside analog with similar inhibitory effects on nucleic acid metabolism.
Sangivamycin: Known for its potent cytotoxic properties and structural similarity to tubercidin.
Formycin: An analog of inosine with unique C-C linkage of the base to the sugar.
Uniqueness
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is unique due to its specific structure, which includes a 7-deazapurine core linked to a ribose moiety by an N-glycosidic bond. This structure confers distinct biological activities, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
16719-36-1 |
|---|---|
Molekularformel |
C11H13N4O6P |
Molekulargewicht |
328.22 g/mol |
IUPAC-Name |
(4aR,6R,7R,7aS)-6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
LCYHXWIEMRESTK-KCGFPETGSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
Synonyme |
tubercidin 3',5'-cyclic phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















